molecular formula C12H13N5O2 B018304 5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one CAS No. 105970-03-4

5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one

Cat. No.: B018304
CAS No.: 105970-03-4
M. Wt: 259.26 g/mol
InChI Key: FCZOVUJWOBSMSS-UHFFFAOYSA-N
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Description

5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound 9((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)adenine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 606494. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(6-aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-3-12(2,19-11(7)18)4-17-6-16-8-9(13)14-5-15-10(8)17/h5-6H,1,3-4H2,2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZOVUJWOBSMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C(=O)O1)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909843
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105970-03-4
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]dihydro-5-methyl-3-methylene-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105970-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105970034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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